N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide
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Overview
Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide, commonly known as DMOTB-N-Bz, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been widely studied for its potential therapeutic applications, particularly in the treatment of cancer. DMOTB-N-Bz belongs to the class of benzothiazole derivatives, which have been reported to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of DMOTB-N-Bz is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase IIα, which is essential for DNA replication and cell division. DMOTB-N-Bz has also been reported to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMOTB-N-Bz has been reported to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to exhibit anti-inflammatory and antioxidant activities. DMOTB-N-Bz has also been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
DMOTB-N-Bz has several advantages for lab experiments. This compound exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for further preclinical and clinical studies. DMOTB-N-Bz also exhibits anti-inflammatory and antioxidant activities, which may have therapeutic applications in the treatment of various diseases. However, the synthesis of DMOTB-N-Bz is a complex process that requires expertise in organic synthesis. In addition, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its mode of action.
Future Directions
Several future directions can be explored in the study of DMOTB-N-Bz. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, the potential therapeutic applications of DMOTB-N-Bz in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders, should be investigated. The development of novel analogs of DMOTB-N-Bz with improved pharmacological properties is also an area of interest for future research.
Synthesis Methods
DMOTB-N-Bz can be synthesized through a multi-step process involving the condensation of 2-aminothiophenol with 2-nitrobenzaldehyde, followed by cyclization and acylation reactions. The synthesis of DMOTB-N-Bz is a complex process that requires expertise in organic synthesis.
Scientific Research Applications
DMOTB-N-Bz has been extensively studied for its potential therapeutic applications. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DMOTB-N-Bz has also been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. In addition, this compound has been reported to exhibit anti-inflammatory and antioxidant activities.
properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-16(2)7-10-13(12(20)8-16)24-15(17-10)18-14(21)9-5-3-4-6-11(9)19(22)23/h3-6H,7-8H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOJGKABPDHCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
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